ALR2 Inhibition Potency Compared to Key Inhibitors
Alr2-IN-2 inhibits rat lens ALR2 with an IC50 of 27 nM [1]. In cross-study comparison, this places its potency between the highly potent zopolrestat (IC50 = 3.1–4.8 nM) and the moderately potent IDD388 (IC50 = 30 nM) , while substantially exceeding that of sorbinil (IC50 = 400–1400 nM with glucose) [2].
| Evidence Dimension | ALR2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 27 nM |
| Comparator Or Baseline | Zopolrestat: 3.1-4.8 nM; IDD388: 30 nM; Sorbinil: 400-1400 nM |
| Quantified Difference | Alr2-IN-2 is ~5.6–8.7-fold less potent than zopolrestat, ~1.1-fold more potent than IDD388, and ~15–52-fold more potent than sorbinil. |
| Conditions | Rat lens ALR2 enzyme assay |
Why This Matters
Alr2-IN-2's potency is sufficient for robust target engagement while avoiding the extreme potency of zopolrestat, which may be beneficial for dose-response and off-target profiling studies.
- [1] Krátký M, Šrámel P, Bodo P, Prnova MS, Kovacikova L, Majekova M, Vinsova J, Stefek M. Novel rhodanine based inhibitors of aldose reductase of non-acidic nature with p-hydroxybenzylidene functional group. Eur J Med Chem. 2022 Nov 12;246:114922. View Source
- [2] Harper S, et al. Comparison of aldose reductase inhibitors in vitro: Effects of enzyme purification and substrate type. Biochim Biophys Acta. 2003;1639(1):51-57. View Source
